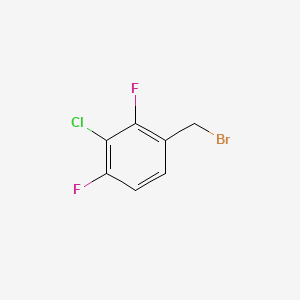

3-Chloro-2,4-difluorobenzyl bromide

Description

Significance of Halogenated Benzyl (B1604629) Bromides as Key Synthetic Building Blocks

Halogenated benzyl bromides are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a bromomethyl group. uni.lu These compounds are highly significant in organic synthesis due to the reactive nature of the benzylic bromide. The carbon-bromine bond is relatively weak and susceptible to cleavage, making these compounds excellent electrophiles in a variety of reactions. nih.gov

Research Landscape of Polyhalogenated Arylmethyl Halides in Fine Chemical Synthesis

The research landscape for polyhalogenated arylmethyl halides, a category that includes 3-Chloro-2,4-difluorobenzyl bromide, is expanding rapidly, driven by the demand for novel and structurally diverse molecules in the fine chemical industry. uni.lu The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications. Polyhalogenated intermediates are crucial in this sector as they serve as precursors to a vast array of complex target molecules. guidechem.com

The strategic placement of multiple halogen atoms on the aryl ring offers several advantages. It provides multiple points for further functionalization through various cross-coupling reactions, nucleophilic aromatic substitutions, or metallation-substitution sequences. This modular approach is highly desirable in drug discovery and materials science, where the systematic modification of a lead compound is often necessary to optimize its properties. The unique electronic and steric environment created by multiple halogens can also impart desirable characteristics to the final product, such as increased metabolic stability or altered biological activity. rsc.org

Chemical and Physical Properties of this compound

The utility of this compound as a synthetic intermediate is underpinned by its specific chemical and physical properties.

| Property | Value |

| CAS Number | 886501-15-1 |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol |

| Purity | ≥97% |

| Synonyms | 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of this compound.

| Spectroscopy | Data |

| ¹H NMR | Spectral data confirms the presence of the benzylic protons and the aromatic protons, with chemical shifts influenced by the adjacent halogen substituents. |

| Mass Spectrometry | The mass spectrum would show a characteristic isotopic pattern for a compound containing both bromine and chlorine, with the molecular ion peak corresponding to the molecular weight. |

Detailed spectral data can be found in specialized chemical databases.

Synthesis of this compound

The synthesis of this compound typically involves the bromination of the corresponding toluene (B28343) derivative, 3-chloro-2,4-difluorotoluene. A common method for benzylic bromination is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and a non-polar solvent like carbon tetrachloride. The reaction is often initiated by light or heat. This free-radical halogenation selectively targets the benzylic position due to the resonance stabilization of the resulting benzylic radical. uni.lu

Alternative synthetic routes may involve the functional group transformation of a corresponding benzyl alcohol. For instance, treatment of 3-chloro-2,4-difluorobenzyl alcohol with a brominating agent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) can yield the desired benzyl bromide. The choice of synthetic method often depends on the availability of starting materials, desired scale, and reaction conditions.

Reactivity and Applications in Organic Synthesis

The reactivity of this compound is dominated by the lability of the carbon-bromine bond, making it an excellent substrate for nucleophilic substitution reactions. The benzylic carbon is electrophilic and readily attacked by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the straightforward introduction of the 3-chloro-2,4-difluorobenzyl group into various molecular scaffolds.

The presence of three halogen substituents on the aromatic ring also influences its reactivity. The electron-withdrawing nature of the fluorine and chlorine atoms can affect the rate of nucleophilic substitution at the benzylic position. Furthermore, these halogens provide handles for subsequent transformations. For example, the chlorine and fluorine atoms can potentially undergo nucleophilic aromatic substitution under specific conditions, or they can be utilized in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. This multi-faceted reactivity makes this compound a versatile tool in the synthesis of complex molecules, particularly in the development of new pharmaceutical and agrochemical agents where the presence of fluorine and chlorine atoms can enhance biological activity. cas.org

Structure

3D Structure

Propriétés

IUPAC Name |

1-(bromomethyl)-3-chloro-2,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2/c8-3-4-1-2-5(10)6(9)7(4)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYPGMBZSOLBNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1CBr)F)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10397574 | |

| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886501-15-1 | |

| Record name | 1-(Bromomethyl)-3-chloro-2,4-difluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886501-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4-difluorobenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10397574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Chloro 2,4 Difluorobenzyl Bromide

Regioselective Bromination of Substituted Toluene (B28343) Precursors

The primary route to 3-Chloro-2,4-difluorobenzyl bromide involves the selective bromination of the benzylic position of 3-chloro-2,4-difluorotoluene. Achieving high regioselectivity is crucial to avoid the formation of unwanted isomers and byproducts.

Free Radical Halogenation Strategies for Benzylic Positions

Benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds, a characteristic attributed to the resonance stabilization of the resulting benzylic radical. libretexts.org This inherent weakness allows for selective halogenation at the benzylic position under free radical conditions. libretexts.orgpearson.com The mechanism of benzylic bromination is analogous to allylic bromination and typically proceeds through initiation, propagation, and termination steps. masterorganicchemistry.com Initiation can be achieved using heat or light to homolytically cleave a bromine molecule (Br₂) into two bromine radicals (Br•). masterorganicchemistry.com These radicals then abstract a hydrogen atom from the benzylic position, forming a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com This radical subsequently reacts with another molecule of Br₂ to yield the desired benzyl (B1604629) bromide and a new bromine radical, which continues the chain reaction. masterorganicchemistry.com

Catalytic Approaches to Benzylic Bromination utilizing N-Bromosuccinimide (NBS) and Radical Initiators

While molecular bromine can be used for benzylic bromination, it often leads to side reactions, such as electrophilic addition to the aromatic ring. chadsprep.com N-Bromosuccinimide (NBS) is a preferred reagent as it provides a low, constant concentration of bromine, minimizing these undesired reactions. masterorganicchemistry.comchadsprep.com The reaction, often referred to as the Wohl-Ziegler reaction, is typically carried out in the presence of a radical initiator like benzoyl peroxide or 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), or initiated by light. digitellinc.comorganic-chemistry.org The initiator facilitates the formation of the initial bromine radical, which then propagates the chain reaction. chadsprep.com The use of NBS is particularly advantageous for the bromination of allylic and benzylic positions. chadsprep.com

The selection of solvent is also critical. Historically, carbon tetrachloride (CCl₄) was widely used, but due to its toxicity and environmental impact, less hazardous alternatives such as 1,2-dichlorobenzene (B45396) and acetonitrile (B52724) are now favored. organic-chemistry.orgsciforum.netresearchgate.net

Silicon-Assisted Benzylic Bromination Techniques

Recent advancements have explored the use of silicon compounds to facilitate benzylic bromination. One such method employs a combination of tetrachlorosilane (B154696) (SiCl₄) and N-bromosuccinimide (NBS) in acetonitrile at room temperature. sciforum.net This approach offers a mild and efficient route to benzyl bromides, avoiding the need for high temperatures or harsh radical initiators. sciforum.net The versatility of this procedure has been demonstrated with a variety of alkyl benzenes, yielding the corresponding benzyl bromides in good yields. sciforum.net This silicon-assisted method presents a safer and more environmentally friendly alternative to traditional Wohl-Ziegler conditions. sciforum.net

Bromination of Difluorotoluene Derivatives

Continuous Flow Synthesis Protocols for Halogenated Aromatics

Continuous flow chemistry has emerged as a powerful tool for the synthesis of halogenated aromatic compounds, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. digitellinc.com

Microreactor Applications for Enhanced Process Control in Benzylic Bromination

Microreactors provide a highly controlled environment for chemical reactions, and their application to benzylic bromination has been particularly successful. acs.org Continuous flow protocols using NBS for benzylic bromination have been developed, often activated by a simple compact fluorescent lamp (CFL). acs.orgorganic-chemistry.org These reactions can be performed in safer solvents like acetonitrile, avoiding hazardous chlorinated solvents. acs.orgorganic-chemistry.org The precise control over reaction parameters such as residence time and temperature in a microreactor allows for high selectivity, often minimizing the formation of dibrominated byproducts. researchgate.netresearchgate.net

Furthermore, continuous flow systems can be readily scaled up by extending the operation time or by numbering up reactors, enabling the production of multigram to kilogram quantities of the desired product. digitellinc.comresearchgate.net Photochemical benzylic brominations in continuous flow have demonstrated high throughput, with complete conversions achieved in residence times as short as 15 seconds. rsc.org This technology has been successfully applied to the synthesis of pharmaceutically relevant building blocks with excellent mass efficiency. rsc.org The use of concentrated solar radiation as a sustainable light source for these reactions in microreactors has also been explored, highlighting the green chemistry potential of this approach. researchgate.net

Interactive Data Table: Comparison of Synthetic Methodologies

| Methodology | Reagents | Conditions | Advantages |

| Free Radical Halogenation | Br₂, Light/Heat | High Temperature | Simple, direct |

| Wohl-Ziegler Reaction | NBS, Radical Initiator | CCl₄ (traditional), Acetonitrile (modern) | High selectivity for benzylic position, controlled Br₂ concentration. chadsprep.com |

| Silicon-Assisted Bromination | SiCl₄, NBS | Room Temperature, Acetonitrile | Mild conditions, no harsh initiators needed. sciforum.net |

| Continuous Flow Synthesis | NBS, Light Source | Microreactor, Acetonitrile | Enhanced safety and control, scalable, high throughput. digitellinc.comacs.orgresearchgate.net |

Strategies for In Situ Reagent Generation in Flow Systems

Continuous flow chemistry offers significant advantages for hazardous reactions by enabling the in situ generation and immediate consumption of reactive species, thereby enhancing safety and process control. acs.orgcphi-online.com For benzylic brominations, this is particularly relevant for the handling of molecular bromine, which is highly volatile and hazardous. acs.orgrsc.org

A prominent strategy involves the use of a bromine generator, where a bromide ion source is combined with an oxidant under acidic conditions. acs.org A highly intensified and safe approach utilizes sodium bromate (B103136) (NaBrO₃), a stable crystalline solid, as the oxidant in combination with hydrobromic acid (HBr). cphi-online.comrsc.org This system generates bromine in situ, which is then immediately used in the photochemical bromination step. acs.orgcphi-online.com The use of NaBrO₃ is considered a safer alternative to other oxidants like hydrogen peroxide (H₂O₂), which has associated storage and handling risks. cphi-online.com

Photochemical Activation in Continuous Flow Synthesis for Benzylic Brominations

Photochemistry in continuous flow reactors has emerged as a powerful tool for benzylic brominations, offering precise control over reaction parameters. wuxiapptec.com The narrow channels of microreactors ensure homogeneous irradiation, which is often a challenge in scaling up photochemical reactions. acs.orgcphi-online.com

Visible light, often from readily available and energy-efficient LEDs (e.g., 405 nm or 450 nm), can be used to initiate the radical bromination. rsc.orgwuxiapptec.com This method avoids the need for chemical radical initiators like azobisisobutyronitrile (AIBN), which can be unstable and introduce impurities. nih.gov The photochemical approach allows for reactions to proceed at room temperature, offering a milder and more selective alternative to thermally initiated methods. wuxiapptec.com

The combination of in situ bromine generation and photochemical activation in a continuous flow setup has been shown to be highly effective. acs.orgrsc.org This integrated system allows for rapid and complete conversion of the starting material with very short residence times, sometimes as low as 15 seconds. rsc.orgrsc.org The precise control over irradiation and residence time in flow reactors minimizes the formation of by-products, such as di-brominated species. wuxiapptec.comscientificupdate.com

Synthesis from Corresponding Benzyl Alcohol Derivatives

An alternative synthetic route to benzyl bromides involves the conversion of the corresponding benzyl alcohols.

The Appel reaction provides a classic method for converting alcohols to alkyl halides. commonorganicchemistry.com For the synthesis of benzyl bromides, a combination of triphenylphosphine (B44618) (PPh₃) and a bromine source like carbon tetrabromide (CBr₄) is used. commonorganicchemistry.comresearchgate.net The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry if a chiral center is present. commonorganicchemistry.com

While CBr₄ is a common reagent, other bromine sources such as molecular bromine or N-bromosuccinimide (NBS) can also be used in conjunction with PPh₃. commonorganicchemistry.com An investigation into the use of bromotrichloromethane (B165885) (BrCCl₃) with PPh₃ has shown that a mixture of alkyl chlorides and bromides can be formed, with the product ratio being solvent-dependent. researchgate.netsciforum.net The reactivity of benzyl bromides with PPh₃ is generally higher than that of benzyl chlorides. researchgate.netsciforum.net

It is important to note that while effective, the use of reagents like carbon tetrachloride has been largely phased out due to environmental concerns and toxicity. masterorganicchemistry.comwikipedia.org

Optimization of Synthetic Reaction Conditions and Yields

To maximize the yield of this compound and minimize unwanted side reactions, careful optimization of reaction conditions is crucial. rsc.orgrsc.org

The choice of solvent can significantly impact the selectivity and efficiency of benzylic bromination. manac-inc.co.jpresearchgate.net Aprotic solvents are generally favored. rsc.org While carbon tetrachloride was traditionally used, safer and more environmentally benign alternatives are now preferred. masterorganicchemistry.comresearchgate.net Acetonitrile has been shown to be a suitable solvent for continuous-flow brominations using NBS, avoiding hazardous chlorinated solvents. acs.org In some highly intensified processes, it is even possible to completely remove the organic solvent, further improving the greenness of the synthesis. rsc.org

Temperature control is also critical, especially in highly exothermic reactions. rsc.org Continuous flow reactors offer superior heat transfer compared to batch reactors, allowing for better temperature management and preventing thermal runaways. acs.org Photochemical reactions can often be conducted at room temperature, which helps to improve selectivity and reduce energy consumption. wuxiapptec.com

Careful control of the stoichiometry of the reactants is essential to maximize the yield of the desired monobrominated product and minimize the formation of di-brominated and other by-products. scientificupdate.com In continuous flow systems, the precise control over reagent addition allows for the use of only a small excess of the brominating agent, such as NBS. organic-chemistry.org

The primary by-product in benzylic bromination is often the corresponding di-brominated compound. scientificupdate.com The formation of this impurity can be mitigated by optimizing reaction time and temperature. wuxiapptec.com In flow chemistry, the short and well-defined residence times are particularly advantageous in preventing over-reaction. wuxiapptec.com Additionally, the in situ generation of bromine at low concentrations, as seen in the Wohl-Ziegler reaction mechanism proposed by Goldfinger, favors the desired substitution over addition reactions. wikipedia.org

Mechanistic Investigations and Reactivity Profiles of 3 Chloro 2,4 Difluorobenzyl Bromide

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)

Benzyl (B1604629) halides such as 3-Chloro-2,4-difluorobenzyl bromide are capable of undergoing nucleophilic substitution through both SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular) mechanisms. youtube.com The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the specific electronic and steric properties of the substrate. youtube.com

The rate-determining step is a key differentiator between the SN1 and SN2 pathways.

SN2 Mechanism : This mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. libretexts.org This process passes through a high-energy trigonal bipyramidal transition state, where the nucleophile and the leaving group are positioned 180° apart. The rate of this bimolecular reaction is dependent on the concentrations of both the substrate and the nucleophile, exhibiting second-order kinetics. libretexts.org

The substituents on the benzene (B151609) ring profoundly influence the reaction mechanism. In this compound, the fluorine and chlorine atoms exert competing effects.

Electronic Effects : Both chlorine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. This effect reduces the electron density of the aromatic ring and, crucially, destabilizes the benzylic carbocation that would form in an SN1 reaction. This destabilization slows the rate-determining step of the SN1 pathway. Conversely, the electron-withdrawing nature of the halogens makes the benzylic carbon more electrophilic (more positive), which can accelerate the attack by a nucleophile in an SN2 reaction.

Steric Effects : The presence of substituents at the ortho- (position 2) and meta- (position 3) positions introduces steric hindrance. researchgate.netnih.gov The fluorine atom at the 2-position can physically obstruct the trajectory of an incoming nucleophile attempting the backside attack required for an SN2 mechanism. nih.gov This steric hindrance can slow down the SN2 reaction rate. Therefore, a subtle balance between electronic activation (favoring SN2) and steric hindrance (disfavoring SN2) exists.

A defining characteristic of benzyl halides is their ability to form resonance-stabilized carbocations, which makes the SN1 pathway possible even for a primary halide. youtube.com If this compound undergoes an SN1 reaction, the resulting positive charge on the benzylic carbon can be delocalized across the aromatic ring. youtube.com This delocalization spreads the charge over multiple atoms, creating several resonance contributors and significantly stabilizing the intermediate. youtube.com While the electron-withdrawing halogen substituents inductively work against this stabilization, the resonance effect is a powerful, inherent feature of the benzylic system that facilitates carbocation formation compared to a non-benzylic alkyl halide.

The reactivity of benzyl bromides in nucleophilic substitution is highly sensitive to the nature of the leaving group and the electronic properties of ring substituents.

Leaving Group Ability : The carbon-halogen bond strength is a critical factor. The C-Br bond (approx. 290 kJ/mol) is weaker than the C-Cl bond (approx. 346 kJ/mol) and the C-F bond (approx. 467 kJ/mol). libretexts.org This makes the bromide ion a better leaving group than chloride, and benzyl bromides are consequently more reactive than the corresponding benzyl chlorides in both SN1 and SN2 reactions. libretexts.org

Substituent Effects : Compared to unsubstituted benzyl bromide, the electron-withdrawing chloro and fluoro groups on this compound are expected to decrease its reactivity in SN1 reactions due to carbocation destabilization. In contrast, benzyl bromides with electron-donating groups (like methoxy) are much more reactive via the SN1 pathway because they further stabilize the carbocation. For SN2 reactions, the outcome is less straightforward due to the competing electronic and steric factors.

| Compound | Expected SN1 Reactivity (Relative) | Reason | Expected SN2 Reactivity (Relative) | Reason |

| 4-Methoxybenzyl bromide | Very High | Strong electron-donating group stabilizes carbocation. | Moderate | Electron-donating group slightly deactivates carbon center. |

| Benzyl bromide | High | Resonance stabilization of carbocation. | High | Unhindered, activated carbon center. |

| This compound | Low | Strong electron-withdrawing groups destabilize carbocation. | Moderate to Low | Electron-withdrawing groups activate the carbon, but ortho-substituent provides steric hindrance. |

| 4-Nitrobenzyl bromide | Very Low | Very strong electron-withdrawing group severely destabilizes carbocation. | Very High | Strong activation of carbon center for nucleophilic attack. |

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides powerful methods for forming new carbon-carbon bonds, and benzyl halides are excellent substrates for these transformations. nih.gov

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organoboron compound with an organic halide or triflate. researchgate.netmtroyal.ca this compound can serve as the electrophilic partner in this reaction to form a new C-C bond at the benzylic position.

The general catalytic cycle involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) complex.

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, displacing the bromide.

Reductive Elimination : The two organic fragments on the palladium complex couple and are eliminated from the metal center, forming the final product and regenerating the Pd(0) catalyst. nih.gov

This protocol allows for the synthesis of complex diarylmethane structures or other molecules with a new substituent at the benzylic carbon, while leaving the chloro and fluoro groups on the aromatic ring untouched for potential subsequent reactions.

| Component | Example | Function |

| Electrophile | This compound | Provides the benzylic carbon framework. |

| Nucleophile | Phenylboronic acid | Source of the new carbon group to be coupled. |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Facilitates the cross-coupling cycle. researchgate.net |

| Base | Sodium carbonate (Na₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron reagent for transmetalation. |

| Solvent | Toluene (B28343)/Water or Dioxane/Water | Dissolves reactants and facilitates the reaction. |

Negishi Coupling and Organozinc Reagent Chemistry

The Negishi coupling, a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide, serves as a powerful tool for forging carbon-carbon bonds. organic-chemistry.org This reaction is particularly noted for its ability to create unsymmetrical biaryls. organic-chemistry.org The versatility of the Negishi coupling extends to a variety of halides, including aryl, vinyl, benzyl, and allyl, demonstrating its broad scope in organic synthesis. organic-chemistry.org

Organozinc reagents are pivotal to the Negishi coupling and are valued for their role in C-C bond formation. sigmaaldrich.com The method of their preparation significantly influences their reactivity and stability. sigmaaldrich.com While traditional methods had limitations, the use of highly reactive Rieke® Zinc allows for the direct reaction with bromides and chlorides, tolerating sensitive functional groups like nitriles, esters, and amides. sigmaaldrich.com

In the context of polyhalogenated systems, the chemoselectivity of the Negishi coupling is a crucial factor. For instance, studies on the coupling of 2,2-difluorovinylzinc chloride with multi-halogenated substrates have demonstrated excellent chemoselectivity. tsukuba.ac.jp This suggests that in a molecule like this compound, selective coupling at the benzylic bromide position is feasible while leaving the aryl chlorides and fluorides intact. The development of new ligands, such as CPhos, has further enhanced the efficiency of Negishi coupling, particularly for secondary alkylzinc halides with aryl bromides and chlorides, by promoting the desired reductive elimination over side reactions. researchgate.netnih.gov

The general mechanism for the Negishi coupling involves a catalytic cycle that includes oxidative addition of the organic halide to the low-valent metal center, transmetalation from the organozinc reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Key Features of Negishi Coupling Relevant to this compound

| Feature | Description | Relevance to this compound |

| Catalyst | Typically Palladium (Pd) or Nickel (Ni) complexes. organic-chemistry.org | The choice of catalyst and ligand can influence the reactivity and selectivity of the coupling reaction. |

| Organozinc Reagent | RZnX, where R can be alkyl, aryl, etc. sigmaaldrich.com | The corresponding organozinc reagent derived from this compound could be used, or it could be coupled with another organozinc reagent. |

| Substrate Scope | Wide range including aryl, vinyl, benzyl, and allyl halides. organic-chemistry.org | The benzylic bromide is the primary reactive site for Negishi coupling. |

| Chemoselectivity | Can be highly selective, allowing for functionalization in the presence of other halogens. tsukuba.ac.jp | Enables selective reaction at the C-Br bond without disturbing the C-Cl and C-F bonds on the aromatic ring. |

Kumada Coupling Approaches and Metal-Alkyl Complex Generation

The Kumada coupling, reported independently by the groups of Corriu and Kumada in 1972, is a cross-coupling reaction that forms carbon-carbon bonds by reacting a Grignard reagent with an organic halide, catalyzed by transition metals like nickel or palladium. wikipedia.org This reaction is particularly effective for generating biaryl compounds and is noted for its cost-effectiveness in certain industrial applications. organic-chemistry.org A key advantage of the Kumada coupling is the direct use of Grignard reagents, which circumvents the need for their conversion to other organometallic species, as is necessary in the Negishi coupling. organic-chemistry.org

The reaction mechanism of the palladium-catalyzed Kumada coupling is understood to proceed through a catalytic cycle involving Pd(0) and Pd(II) intermediates. wikipedia.org The cycle is initiated by the oxidative addition of the organic halide to the Pd(0) catalyst. This is followed by transmetalation with the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the Pd(0) catalyst. wikipedia.org Nickel-catalyzed versions of the reaction are also widely used. wikipedia.orgorganic-chemistry.org

For a substrate such as this compound, the Kumada coupling would involve the reaction of its corresponding Grignard reagent with an organic halide, or the reaction of the benzyl bromide itself with a different Grignard reagent. The presence of multiple halogen atoms necessitates careful control of reaction conditions to achieve chemoselectivity. While the C-Br bond is the most likely site of oxidative addition, the reactivity of the aryl C-Cl bond under certain catalytic conditions should be considered. The use of specific ligands can modulate the catalyst's activity and selectivity. For instance, iron(III) alkoxide–N-heterocyclic carbene catalyst systems have been shown to enable efficient Kumada biaryl cross-coupling. rsc.org

Analysis of Catalytic Cycle Elementary Steps: Oxidative Addition, Transmetalation, and Reductive Elimination

The catalytic cycles of cross-coupling reactions such as Negishi and Kumada couplings are fundamentally composed of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: This is typically the first and often rate-determining step of the catalytic cycle. A low-valent transition metal complex, commonly Pd(0) or Ni(0), inserts into the carbon-halogen bond of the organic halide (e.g., this compound). This process involves the oxidation of the metal center (e.g., from Pd(0) to Pd(II)) and the formation of a new organometallic complex containing the metal, the halide, and the organic fragment. The reactivity of the C-X bond in oxidative addition generally follows the trend C-I > C-Br > C-Cl >> C-F. For this compound, the benzylic C-Br bond is significantly more susceptible to oxidative addition than the aromatic C-Cl and C-F bonds.

Transmetalation: Following oxidative addition, the organometallic species generated undergoes transmetalation. In this step, the organic group from another organometallic reagent (e.g., an organozinc reagent in Negishi coupling or a Grignard reagent in Kumada coupling) is transferred to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex. The efficiency of this step can be influenced by the nature of the metals, the ligands on the palladium, and the organic groups being transferred.

Reductive Elimination: This is the final step of the catalytic cycle, where the two organic groups on the diorganopalladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond in the final product. The metal center is reduced back to its initial low-valent state (e.g., Pd(II) to Pd(0)), allowing it to re-enter the catalytic cycle. This step is often facile and irreversible.

In some cases, side reactions such as β-hydride elimination can compete with reductive elimination, particularly when alkyl groups with β-hydrogens are involved. However, for a benzylic substrate like this compound, this is not a primary concern for the benzylic group itself.

Formation of Organometallic Reagents (e.g., Grignard Reagents)

The formation of organometallic reagents, such as Grignard reagents, from this compound is a key step for its utilization in various synthetic transformations. Grignard reagents are organomagnesium halides (R-MgX) and are typically prepared by reacting an organic halide with magnesium metal in an aprotic solvent, commonly diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.org It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents react readily with water. libretexts.org

For this compound, the formation of the corresponding Grignard reagent would involve the insertion of magnesium into the highly reactive benzylic carbon-bromine bond:

3-Cl-2,4-F₂-C₆H₂CH₂Br + Mg → 3-Cl-2,4-F₂-C₆H₂CH₂MgBr

The resulting 3-chloro-2,4-difluorobenzylmagnesium bromide is a potent nucleophile and a strong base. youtube.com The presence of the chloro and fluoro substituents on the aromatic ring can influence the stability and reactivity of the Grignard reagent. The electron-withdrawing nature of these halogens can affect the electron density at the benzylic carbon.

The newly formed Grignard reagent can then be used in a variety of subsequent reactions, including nucleophilic additions to carbonyl compounds (aldehydes, ketones, esters), ring-opening of epoxides, and in cross-coupling reactions like the Kumada coupling. libretexts.orgyoutube.com

Optimization of Grignard Exchange Reactions

Grignard exchange reactions, also known as halogen-magnesium exchange, offer an alternative and often more functional-group-tolerant method for the preparation of Grignard reagents compared to the classical insertion of magnesium metal. This method typically involves the reaction of an organic halide with a pre-formed Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl) or its more reactive "turbo-Grignard" variant, iPrMgCl·LiCl. researchgate.net

The optimization of these exchange reactions is critical to ensure high yields and minimize side reactions. Key parameters that are often varied include:

Temperature: Performing the exchange at low temperatures can often improve selectivity and prevent the decomposition of sensitive reagents.

Solvent: The choice of solvent can significantly impact the solubility and reactivity of the Grignard reagents. Tetrahydrofuran (THF) is a common choice.

Nature of the Exchange Reagent: Different Grignard reagents (e.g., iPrMgCl, sBuMgOR·LiOR) exhibit different reactivities and selectivities. researchgate.net

Reaction Time: Sufficient time must be allowed for the exchange to go to completion.

For a substrate like this compound, a Br/Mg exchange would be the targeted reaction. The optimization would focus on conditions that favor the rapid and clean formation of 3-chloro-2,4-difluorobenzylmagnesium bromide while leaving the aryl C-Cl and C-F bonds untouched. The use of flow chemistry has emerged as a powerful tool for optimizing exothermic reactions like Grignard exchanges due to superior mixing and heat transfer, allowing for better control over the reaction conditions. researchgate.netdtu.dk

Table 2: Parameters for Optimization of Grignard Exchange Reactions

| Parameter | Influence on the Reaction | Typical Considerations |

| Temperature | Affects reaction rate and selectivity. dtu.dk | Low temperatures (-40 °C to 0 °C) are often preferred to minimize side reactions. |

| Solvent | Influences solubility and reactivity. researchgate.net | Aprotic ethers like THF or 2-MeTHF are commonly used. |

| Exchange Reagent | Determines the efficiency and scope of the exchange. researchgate.net | iPrMgCl·LiCl is a highly effective reagent for Br/Mg exchange. |

| Reaction Time | Ensures complete conversion of the starting material. | Monitored by techniques like TLC or in situ IR to determine the endpoint. |

Other Derivatization Strategies

Beyond cross-coupling reactions and the formation of Grignard reagents, this compound can be utilized in a variety of other derivatization strategies, primarily leveraging the high reactivity of the benzylic bromide.

One important class of reactions is nucleophilic substitution . The benzylic carbon is highly electrophilic and susceptible to attack by a wide range of nucleophiles. This allows for the introduction of various functional groups:

Alkylation: Reaction with carbanions or other carbon nucleophiles can form new carbon-carbon bonds.

Etherification: Reaction with alkoxides (RO⁻) or phenoxides (ArO⁻) yields the corresponding ethers.

Esterification: Reaction with carboxylate salts (RCOO⁻) produces esters.

Amination: Reaction with amines can lead to the formation of substituted amines, although over-alkylation can be an issue.

Thiolation: Reaction with thiolates (RS⁻) provides thioethers.

Cyanation: Reaction with cyanide salts (e.g., NaCN, KCN) introduces a nitrile group, which is a versatile precursor for amines, carboxylic acids, and other functionalities.

Another derivatization pathway involves its use in photoredox catalysis . Recent studies have shown that benzyl halides can be transformed into radicals under photocatalytic conditions. acs.org These radicals can then participate in various coupling reactions, such as Giese-type additions to electron-deficient alkenes. acs.org This approach offers a mechanistically distinct route for C-C bond formation under mild conditions.

Furthermore, the benzyl bromide can be converted into other useful intermediates. For instance, reaction with phosphines can generate phosphonium (B103445) salts, which are precursors to ylides for Wittig-type reactions.

These diverse derivatization strategies underscore the utility of this compound as a versatile building block in organic synthesis, enabling the construction of a wide array of more complex molecules.

Azide (B81097) Formation for Click Chemistry Precursors

The synthesis of 1-(azidomethyl)-3-chloro-2,4-difluorobenzene from this compound serves as a critical step in creating precursors for click chemistry. This transformation is typically achieved through a nucleophilic substitution reaction where the bromide is displaced by an azide ion, commonly from sodium azide. The resulting benzyl azide is a versatile building block, particularly for 1,3-dipolar cycloaddition reactions with alkynes. sigmaaldrich.commerckmillipore.com

This reaction, known as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a cornerstone of "click chemistry," a term introduced to describe reactions that are high in yield, modular, and generate minimal byproducts. merckmillipore.combroadpharm.com The process results in the formation of a stable 1,4-disubstituted 1,2,3-triazole ring. merckmillipore.comnih.gov The fluorinated benzyl azide, derived from this compound, combines the utility of the azide group for click chemistry with the unique properties conferred by fluorine substitution, which are of significant interest in medicinal chemistry. sigmaaldrich.com

The reaction mechanism involves the nucleophilic azide anion attacking the electrophilic benzylic carbon of this compound, displacing the bromide leaving group. The resulting 1-(azidomethyl)-3-chloro-2,4-difluorobenzene can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to yield the corresponding triazole. nih.govyoutube.com

Table 1: Synthesis of Benzyl Azides and Subsequent Click Reaction

| Starting Material | Reagent(s) | Solvent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 2,6-difluorobenzyl bromide | Sodium Azide | DIW/CH2Cl2 | 0 °C to rt, 4h | 2,6-difluorobenzylazide | - |

| 2,6-difluorobenzylazide | Propiolic Acid, Ni-TLOP catalyst | Deionized Water | Visible light, 1.5h | 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid | 95% rsc.org |

Reductive Amination Pathways for Fluorinated Benzylamines

The synthesis of fluorinated benzylamines from this compound typically proceeds via direct nucleophilic substitution rather than a classical reductive amination pathway, which would require an initial oxidation to the corresponding aldehyde. In this direct amination, the benzyl bromide reacts with ammonia (B1221849) or a primary or secondary amine. docbrown.infolibretexts.org

The mechanism involves the nucleophilic nitrogen atom of the amine attacking the electrophilic carbon of the benzyl group, displacing the bromide ion. docbrown.info This SN2 reaction forms an ammonium (B1175870) salt intermediate. Subsequent deprotonation by a base, often an excess of the amine reactant itself, yields the free benzylamine. libretexts.orgchemguide.co.uk

A significant challenge in this synthesis is the potential for over-alkylation. libretexts.org The primary amine product is itself a nucleophile and can react with another molecule of the benzyl bromide to form a secondary amine. docbrown.infolibretexts.org This process can continue, leading to the formation of tertiary amines and even quaternary ammonium salts. docbrown.infolibretexts.orgchemguide.co.uk To favor the formation of the primary amine, a large excess of ammonia is typically used. docbrown.info An alternative approach, the Gabriel synthesis, utilizes a phthalimide (B116566) anion as a surrogate for ammonia to prevent over-alkylation and produce primary amines cleanly after a hydrolysis step. libretexts.org

Table 2: Representative Conditions for Amination of Benzyl Halides

| Starting Material | Nucleophile | Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|---|---|

| Halogenoalkane (R-Br) | Ammonia (excess) | Heated, ethanolic solution | Alkylammonium bromide salt | Primary Amine (R-NH2) docbrown.info |

| Bromoethane | Ethylamine | Heating | Diethylammonium bromide | Diethylamine (Secondary Amine) libretexts.org |

| Diethylamine | Bromoethane | Heating | Triethylammonium bromide | Triethylamine (Tertiary Amine) libretexts.org |

Phosphonium Salt Synthesis for Wittig Reactions

The reaction of this compound with triphenylphosphine (B44618) produces (3-chloro-2,4-difluorobenzyl)triphenylphosphonium bromide, a key reagent for the Wittig reaction. masterorganicchemistry.comlibretexts.org This synthesis is a classic example of an SN2 reaction, where the phosphorus atom of triphenylphosphine acts as a potent nucleophile, attacking the benzylic carbon and displacing the bromide ion. masterorganicchemistry.comgoogleapis.com The reaction is often carried out by heating the reactants in a suitable solvent such as toluene or THF. nih.govbiomedres.us Microwave-assisted methods have also been developed to accelerate the synthesis, often leading to quantitative yields in shorter reaction times. biomedres.us

The resulting phosphonium salt is a stable crystalline solid. biomedres.us To perform the Wittig reaction, this salt is treated with a strong base (e.g., n-butyllithium or sodium hydroxide) to deprotonate the benzylic carbon, generating a highly nucleophilic phosphorus ylide (or phosphorane). libretexts.orgyoutube.com This ylide then reacts with an aldehyde or ketone. masterorganicchemistry.comlibretexts.org The reaction proceeds through a cycloaddition mechanism to form a four-membered oxaphosphetane intermediate, which rapidly decomposes to yield an alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is a major thermodynamic driving force for the reaction. youtube.com The Wittig reaction is a powerful method for C-C bond formation, allowing for the specific synthesis of alkenes where the double bond replaces the carbonyl oxygen. libretexts.org

Table 3: Synthesis of Benzyltriphenylphosphonium Bromide Salts

| Benzyl Halide | Reagent | Solvent | Conditions | Yield |

|---|---|---|---|---|

| Substituted-benzyl bromides | Triphenylphosphine | THF | Microwave, 60 °C, 30 min | 87-98% biomedres.us |

| 3-Bromo-1-propanol | Triphenylphosphine | Toluene | Reflux | 96% nih.gov |

Alkenyl Halide Synthesis via Nucleophilic Substitution and Subsequent Elimination

The synthesis of an alkenyl halide starting from this compound via a pathway described as nucleophilic substitution followed by elimination is not a standard or direct transformation. Typically, benzyl halides undergo substitution reactions where the bromide is replaced by a nucleophile. A subsequent elimination to form a double bond (alkene) would require a suitable leaving group on an adjacent carbon, which is not present in the initial product of a simple substitution on the benzyl carbon.

However, it is conceivable to devise a multi-step sequence that achieves this outcome. For instance, a nucleophilic substitution could be performed using a nucleophile that introduces functionality capable of facilitating a later elimination. One hypothetical route could involve substitution with a sulfur-based nucleophile, followed by oxidation and thermal elimination (a sulfoxide (B87167) elimination). Another possibility involves using the corresponding phosphonium salt (as described in section 3.4.3) in a modified Wittig reaction. For example, a Wittig-Horner reaction with a halogenated phosphonate (B1237965) ester could potentially yield a vinyl halide.

These pathways are more complex than direct elimination reactions and their feasibility would depend heavily on the specific reagents and conditions employed. The direct conversion of a benzyl bromide to an alkenyl halide is not a commonly cited reaction pathway. More conventional methods for synthesizing alkenyl halides typically involve the halogenation of alkynes or elimination reactions from dihalides.

Strategic Applications in Complex Organic Synthesis

Role as a Key Intermediate in Pharmaceutical Chemistry

The incorporation of fluorine atoms into active pharmaceutical ingredients (APIs) is a well-established strategy for enhancing metabolic stability, binding affinity, and bioavailability. The title compound, with its two fluorine atoms and a chlorine atom on the benzene (B151609) ring, is a prime starting material for creating such fluorinated drugs.

While direct synthesis routes employing 3-Chloro-2,4-difluorobenzyl bromide for the agents listed below are not prominently detailed in publicly available scientific literature and patents, the structural motif of a substituted benzyl (B1604629) group is central to many pharmaceutical scaffolds. The following sections explore the potential and established roles of structurally related intermediates in the synthesis of important therapeutic agents, highlighting the synthetic strategies where a compound like this compound would be a logical, if not explicitly documented, precursor.

Synthesis of Anti-HIV Agents, including Quinoline-based Integrase Inhibitors and Dolutegravir Precursors

The development of HIV integrase inhibitors has been a significant advancement in antiretroviral therapy. A key structural feature of many of these inhibitors is a substituted benzyl group attached to a core heterocyclic system. For instance, the synthesis of the second-generation integrase inhibitor Dolutegravir involves the incorporation of a 2,4-difluorobenzyl moiety. While many documented syntheses of Dolutegravir utilize 2,4-difluorobenzylamine (B110887) for this purpose, the use of this compound represents an alternative, albeit less common, pathway for introducing a similarly substituted aromatic ring.

Similarly, other quinoline-based integrase inhibitors, such as Elvitegravir, feature a substituted benzyl group. Patent literature describes the synthesis of Elvitegravir precursors through the reaction of a quinolone derivative with a substituted benzylzinc bromide. This highlights a general synthetic strategy where a benzyl bromide derivative is a crucial reactant.

Precursors for Antimicrobial Agents and Other Drug Candidates

The search for novel antimicrobial agents is a continuous effort to combat drug-resistant pathogens. Fluorinated benzyl groups are often incorporated into potential antimicrobial drug candidates to enhance their efficacy. The reactivity of the benzyl bromide in this compound allows for its attachment to various heterocyclic scaffolds known to possess antimicrobial activity.

Development of Fluorinated Active Pharmaceutical Ingredients (APIs) and their Derivatives

The strategic placement of fluorine atoms can significantly modulate the physicochemical and pharmacokinetic properties of a drug molecule. As a readily available fluorinated building block, this compound is a valuable tool for medicinal chemists. It allows for the introduction of the 3-chloro-2,4-difluorobenzyl group into a wide range of molecular architectures, facilitating the rapid generation of new fluorinated drug candidates for various therapeutic areas.

Synthesis of Azetidinones and Beta-Lactam Derivatives

Azetidinones, also known as β-lactams, are a cornerstone of antibiotic therapy. The biological activity of these compounds can be fine-tuned by modifying the substituents on the β-lactam ring. While the core azetidinone ring is typically formed through cyclization reactions, substituted benzyl groups can be introduced at various positions. The N-substitution of a β-lactam with a benzyl group is a common modification, and this compound provides a means to introduce a specific halogenated aromatic moiety.

Utility in Agrochemical Development

The principles of rational drug design, particularly the use of fluorination, are also extensively applied in the development of modern agrochemicals to enhance potency and selectivity.

Synthesis of Specific Pesticides and Herbicides

The 3-chloro-2,4-difluorobenzyl motif is found in certain classes of pesticides and herbicides. The synthesis of these agrochemicals can involve the reaction of this compound with a suitable nucleophile to construct the final active ingredient. The specific combination of halogens on the aromatic ring can contribute to the desired biological activity and environmental profile of the resulting pesticide or herbicide.

Contributions to Materials Science Research

The unique combination of halogen atoms in this compound makes it a compound of interest in the field of materials science. Its structural features can be exploited to impart specific properties to newly synthesized materials.

Development of Functionalized Materials and Scintillator Materials

In the development of functionalized materials, this compound can serve as a precursor or an intermediate. The introduction of the 3-chloro-2,4-difluorobenzyl group into a polymer or other material can modify its physical and chemical properties, such as thermal stability, solubility, and electronic characteristics.

While specific research detailing the direct use of this compound in scintillator materials is not extensively documented in publicly available literature, its related fluorinated and halogenated aromatic counterparts are known to be important in this area. Scintillator materials are substances that emit light when excited by ionizing radiation. The presence of heavy atoms like bromine can enhance the scintillation efficiency. The fluorine atoms can also influence the emission properties of the material. Therefore, it is plausible that this compound could be investigated for its potential role in the synthesis of novel scintillator materials.

Employment as a Protecting Group in Multistep Organic Synthesis

In the intricate process of synthesizing complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. This temporary "mask" is known as a protecting group. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under specific and mild conditions. uchicago.eduutsouthwestern.edulibretexts.org

Benzyl groups, in general, are widely used as protecting groups, particularly for alcohols, phenols, and carboxylic acids. The 3-chloro-2,4-difluorobenzyl group, introduced via this compound, can serve this purpose. The key to its utility as a protecting group lies in the stability of the resulting ether or ester linkage under many synthetic conditions, yet it can be cleaved when desired, often through hydrogenolysis or by using strong acids. The fluorine and chlorine substituents can modulate the stability and cleavage conditions of the protecting group compared to an unsubstituted benzyl group.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₄BrClF₂ |

| Molecular Weight | 241.46 g/mol |

| CAS Number | 886501-15-1 |

| Purity | ≥97% |

This data is compiled from various chemical suppliers and databases. labcompare.comlabsolu.casynquestlabs.com

Computational and Theoretical Studies of 3 Chloro 2,4 Difluorobenzyl Bromide

Density Functional Theory (DFT) Applications: An Unexplored Frontier

DFT calculations are a powerful method for investigating the fundamental properties of molecules. However, specific applications of DFT to 3-Chloro-2,4-difluorobenzyl bromide are not documented in available research.

Elucidation of Electronic Structure and Charge Distribution: Data Unavailable

A detailed analysis of the electronic structure and charge distribution for this compound is not available. Such a study would typically involve the calculation of atomic charges and the generation of electrostatic potential maps to identify electron-rich and electron-deficient regions of the molecule, providing insights into its intermolecular interactions and reactivity.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energetics and Reactivity Indices: Awaiting Investigation

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap is particularly important for assessing chemical stability and predicting the electronic transitions that govern a molecule's UV-visible absorption characteristics. Unfortunately, no published data on the HOMO-LUMO energetics or related reactivity indices for this compound could be located.

Energetics and Thermodynamics of Proposed Reaction Pathways: Uncharted Territory

Computational studies on the energetics and thermodynamics of reaction pathways involving this compound have not been reported. Such investigations are vital for understanding reaction mechanisms, predicting product distributions, and optimizing reaction conditions.

Prediction and Validation of Vibrational Spectra: An Open Question

While experimental vibrational spectra (such as infrared and Raman) may exist for this compound, a computational prediction and validation of these spectra through DFT calculations is not present in the literature. This type of analysis is crucial for the accurate assignment of vibrational modes and for confirming the molecule's structure.

Mechanistic Probing via Advanced Computational Simulations: A Field Ripe for Exploration

Advanced computational simulations are instrumental in probing the intricate details of chemical reaction mechanisms.

Transition State Characterization and Determination of Activation Parameters: No Information Available

The characterization of transition states and the calculation of activation parameters (such as activation energy and enthalpy) are fundamental to understanding the kinetics of a chemical reaction. Regrettably, no studies detailing these parameters for reactions involving this compound could be identified.

Conformational Analysis and Molecular Modeling

The three-dimensional structure and conformational preferences of this compound are crucial for understanding its reactivity and interactions. Conformational analysis, aided by molecular modeling, provides insights into the different spatial arrangements of the atoms resulting from rotation around single bonds. For this molecule, the most significant conformational flexibility arises from the rotation around the C-C bond connecting the bromomethyl group to the benzene (B151609) ring.

Molecular modeling techniques, such as molecular mechanics and quantum mechanics, can be used to calculate the potential energy surface for this rotation. This allows for the identification of the most stable conformers (energy minima) and the transition states (energy maxima) that separate them. The stability of different conformers is primarily determined by steric and electronic effects.

In the case of this compound, the bulky bromine atom and the substituents on the benzene ring (chlorine and fluorine atoms) will create steric hindrance that disfavors certain conformations. The analysis of Newman projections looking down the C-C bond is a useful way to visualize these interactions. The staggered conformations, where the bromine atom is positioned away from the plane of the benzene ring, are expected to be more stable than the eclipsed conformations, where it is aligned with one of the ring substituents.

The relative energies of the different conformers can be calculated using DFT methods. These calculations would likely reveal that the lowest energy conformation is one where the C-Br bond is staggered with respect to the C-F and C-Cl bonds on the ring, minimizing steric repulsion.

A hypothetical conformational analysis of this compound could yield the following data for the rotation around the C(aryl)-C(H₂Br) bond:

| Dihedral Angle (H-C-C-Br) | Conformation | Relative Energy (kcal/mol) | Key Interactions |

| 0° | Eclipsed | High | Br eclipsing H |

| 60° | Gauche | Low | Staggered conformation |

| 120° | Eclipsed | High | Br eclipsing ring substituent |

| 180° | Anti | Lowest | Staggered, Br furthest from ring |

Prediction of Spectroscopic Properties (e.g., Nuclear Magnetic Resonance (NMR) Chemical Shifts)

Computational chemistry offers powerful tools for the prediction of spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, DFT calculations can provide theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra. These predictions are valuable for confirming the structure of the molecule and for assigning the signals in experimentally obtained spectra.

The prediction of NMR chemical shifts involves calculating the magnetic shielding tensors for each nucleus in the molecule. The chemical shift is then determined by referencing the calculated shielding to that of a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions depends on the level of theory and the basis set used in the calculations. nih.gov For fluorinated aromatic compounds, specific scaling factors may be applied to the computed values to improve the agreement with experimental data. nih.govacs.org

For this compound, the ¹H NMR spectrum is expected to show signals for the aromatic protons and the methylene (B1212753) (-CH₂Br) protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the halogen substituents. The ¹³C NMR spectrum would show distinct signals for each of the carbon atoms in the molecule, with the chemical shifts again being sensitive to the electronic environment.

The ¹⁹F NMR spectrum is particularly informative for fluorinated compounds. The two fluorine atoms in this compound are in different chemical environments and are expected to have distinct chemical shifts. The coupling between the fluorine atoms and with the neighboring protons can also be predicted.

A hypothetical table of predicted NMR chemical shifts for this compound, calculated using a DFT method like B3LYP with a suitable basis set, is presented below.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| H (CH₂) | 4.5 - 4.7 | s |

| H (aromatic) | 7.0 - 7.5 | m |

| C (CH₂) | 30 - 35 | t |

| C (aromatic) | 110 - 140 | m |

| F (C2) | -110 to -120 | d |

| F (C4) | -100 to -110 | d |

Studies on Non-Linear Optical (NLO) Properties

Theoretical studies, particularly those employing quantum chemical calculations, are instrumental in predicting and understanding the non-linear optical (NLO) properties of molecules. Organic molecules with extended π-conjugated systems and significant intramolecular charge transfer (ICT) are known to exhibit large NLO responses. nih.govnih.gov The presence of electron-donating and electron-withdrawing groups can enhance these properties.

For this compound, computational methods can be used to calculate key NLO parameters such as the dipole moment (μ), the linear polarizability (α), and the first hyperpolarizability (β). The magnitude of the first hyperpolarizability is a measure of the second-order NLO response of a molecule.

The investigation of NLO properties typically involves DFT calculations with specialized functionals and basis sets that are optimized for describing electronic properties. The calculated values of μ, α, and β can provide an indication of the potential of this compound for applications in NLO materials, such as in optical switching and frequency conversion.

The substitution pattern of the benzene ring in this compound, with its electron-withdrawing halogen atoms, will influence the ICT characteristics and thus the NLO response. While not a classic "push-pull" system with strong donor and acceptor groups, the asymmetry in the electronic distribution can still lead to a non-zero hyperpolarizability.

A hypothetical computational study on the NLO properties of this compound could involve calculating the following parameters:

| Property | Symbol | Predicted Value (a.u.) |

| Dipole Moment | μ | 2.5 - 3.5 |

| Linear Polarizability | α | 80 - 100 |

| First Hyperpolarizability | β | 50 - 150 |

These predicted values would allow for a comparison with other known NLO materials and an assessment of the potential of this compound in this field. Further theoretical investigations could explore how modifications to the molecular structure, such as the introduction of stronger electron-donating or -withdrawing groups, could enhance its NLO properties.

Conclusion and Future Research Perspectives

Current Challenges and Limitations in the Synthesis and Application of 3-Chloro-2,4-difluorobenzyl Bromide

The synthesis of this compound, while established, is not without its challenges, particularly concerning selectivity and reaction conditions. Conventional halogenation methods often require harsh reagents and can lead to a mixture of products, necessitating extensive purification. For instance, free radical bromination of the corresponding toluene (B28343) derivative can lack regioselectivity, leading to bromination at undesired positions on the aromatic ring or the formation of dibrominated species.

Furthermore, the reactivity of the benzyl (B1604629) bromide moiety, while synthetically useful, also contributes to its instability. This can lead to difficulties in storage and handling, as well as the potential for unwanted side reactions during subsequent transformations. On an industrial scale, the use of corrosive and toxic reagents like elemental bromine presents significant safety and environmental concerns. rsc.org

In terms of applications, while this compound is a valuable building block, its utility is inherently tied to the specific substitution pattern on the aromatic ring. The development of novel bioactive molecules may require different arrangements of halogen atoms, necessitating the synthesis of a diverse array of similar building blocks.

Emerging Trends in Fluorine Chemistry and Halogenated Organic Compounds

The field of fluorine chemistry is experiencing a renaissance, with a focus on developing safer and more selective fluorination methods. chinesechemsoc.org Traditional approaches often rely on hazardous reagents like elemental fluorine or hydrofluoric acid. numberanalytics.com Emerging techniques such as electrochemical and photochemical fluorination are gaining traction as they offer milder reaction conditions and reduce the generation of toxic byproducts. numberanalytics.comnumberanalytics.com

A significant trend is the development of new electrophilic fluorinating reagents that are easier to handle and more selective. chinesechemsoc.org The combination of metal catalysis with these reagents has opened up new avenues for the synthesis of complex organofluorine compounds. oup.com

The study of halogenated organic compounds (HOCs) in the environment and their potential for bioremediation is another critical area of research. nih.govnih.gov While many HOCs are persistent pollutants, some microorganisms have evolved pathways to degrade them, offering potential green solutions for environmental cleanup. nih.govexperiment.com

Potential for Novel Transformations and Rational Bioactive Molecule Design

The reactivity of the benzylic bromide in this compound makes it a versatile handle for a variety of nucleophilic substitution reactions. khanacademy.orgpearson.comvaia.comucalgary.ca This allows for the introduction of a wide range of functional groups, each potentially modulating the biological activity of the resulting molecule. Future research will likely focus on exploring novel transformations of this building block to create diverse chemical libraries for high-throughput screening.

The field of rational drug design, heavily reliant on computational methods, is poised to leverage the unique properties of fluorinated compounds. nih.govopenmedicinalchemistryjournal.comnih.gov The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to target proteins. chinesechemsoc.orgnih.gov By understanding these effects, chemists can more effectively design bioactive molecules with improved pharmacokinetic profiles. nih.govnih.govnih.gov

Computational tools such as molecular docking and quantitative structure-activity relationship (QSAR) studies are becoming increasingly sophisticated, enabling the prediction of how fluorinated compounds will interact with biological targets. nih.govmdpi.com This allows for a more targeted and efficient approach to drug discovery, reducing the time and cost associated with traditional trial-and-error methods. nih.govspringernature.com The strategic placement of fluorine atoms, as seen in this compound, can be used to fine-tune the electronic and conformational properties of a molecule to optimize its interaction with a specific binding site. nih.gov

Green Chemistry and Sustainable Synthesis Approaches for Halogenated Building Blocks

The principles of green chemistry are increasingly influencing the synthesis of halogenated organic compounds. acs.org A primary goal is to replace hazardous reagents like elemental halogens with safer alternatives. rsc.org The use of halide salts in combination with clean oxidants like hydrogen peroxide is a promising approach, as the only byproduct is water. rsc.orgresearchgate.net

Biocatalysis offers a powerful and sustainable alternative to traditional chemical methods for halogenation. manchester.ac.uk Halogenase enzymes can install halogen atoms with high regio- and stereoselectivity under mild, aqueous conditions. mdpi.comnih.govnih.gov While challenges such as enzyme stability and substrate scope remain, ongoing research in enzyme engineering is expanding the applicability of these biocatalysts for the synthesis of valuable halogenated compounds. mdpi.compnas.org

Flow chemistry is another technology that is contributing to the sustainable synthesis of halogenated building blocks. rsc.orgdp.techamt.ukvapourtec.com The use of microreactors allows for better control over reaction parameters, improved safety when handling hazardous reagents, and can lead to higher yields and selectivities. rsc.orgamt.uk Continuous flow processes can also minimize waste and energy consumption, aligning with the goals of green chemistry. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-chloro-2,4-difluorobenzyl bromide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via bromination of 3-chloro-2,4-difluorotoluene using reagents like N-bromosuccinimide (NBS) under radical initiation or via electrophilic substitution with HBr in the presence of Lewis acids (e.g., FeBr₃). Temperature control (70–90°C) and solvent selection (e.g., CCl₄ or CH₂Cl₂) are critical to minimize side reactions. Purification often involves fractional distillation due to its volatility (bp ~85–90°C at reduced pressure) .

Q. How can the purity of this compound be assessed, and what analytical techniques are most reliable?

- Methodology : Purity is best determined using a combination of:

- ¹H/¹³C NMR : Characteristic peaks for the benzyl CH₂Br group appear at δ ~4.5–4.7 ppm (¹H) and δ ~30–35 ppm (¹³C). Fluorine substituents cause distinct splitting patterns .

- HPLC-UV/RI : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 v/v) resolve impurities; retention times are calibrated against known standards .

- Halide-specific assays : Capillary electrophoresis or ion chromatography quantifies residual bromide ions, ensuring <1% impurities .

Q. What safety precautions are essential when handling this compound in the laboratory?

- Methodology :

- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis.

- Personal Protection : Use nitrile gloves, sealed goggles, and a fume hood due to its lachrymatory and corrosive properties.

- Waste Disposal : Neutralize with aqueous NaHCO₃ before transferring to halogenated waste containers .

Advanced Research Questions

Q. How does the electronic environment of the benzene ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodology : The electron-withdrawing Cl and F groups meta/para to the benzyl bromide enhance electrophilicity at the CH₂Br site. Reactivity can be quantified via kinetic studies using nucleophiles (e.g., NaN₃ in DMF). Hammett substituent constants (σₚ for Cl: +0.23, σₘ for F: +0.34) predict rate acceleration compared to unsubstituted benzyl bromides. DFT calculations (e.g., B3LYP/6-31G*) model transition-state charges .

Q. What strategies mitigate decomposition during long-term storage or under catalytic conditions?

- Methodology :

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation.

- Moisture Control : Store with molecular sieves (3Å) to prevent hydrolysis to 3-chloro-2,4-difluorobenzyl alcohol.

- Catalytic Stability : In Pd-catalyzed couplings, use dry solvents (e.g., THF over Na/benzophenone) and degas reaction mixtures to avoid bromide displacement by trace H₂O .

Q. How can regioselective functionalization of this compound be achieved in multi-step syntheses?

- Methodology :

- Suzuki-Miyaura Coupling : The bromide acts as an electrophile for cross-couplings with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, 80°C). The Cl and F substituents direct coupling to the para position relative to CH₂Br.

- Grignard Reactions : React with Mg in THF to form benzylmagnesium bromide intermediates, which undergo nucleophilic additions to ketones or aldehydes .

Q. What are the key challenges in interpreting conflicting spectral data (e.g., NMR vs. MS) for this compound?

- Methodology :

- Mass Spectrometry : ESI-MS often shows [M+H]⁺ at m/z 244.9 (C₇H₄BrClF₂⁺), but isotopic patterns (⁷⁹Br/⁸¹Br, ³⁵Cl/³⁷Cl) must be deconvoluted to avoid misassignment.

- Contradictions : Discrepancies in bromide quantification (e.g., ion chromatography vs. titration) may arise from matrix effects; internal standards (e.g., KBr) improve accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.